

Application Notes and Protocols for ELQ-650

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Compound of Interest

Compound Name: ELQ-650

Cat. No.: B15559006

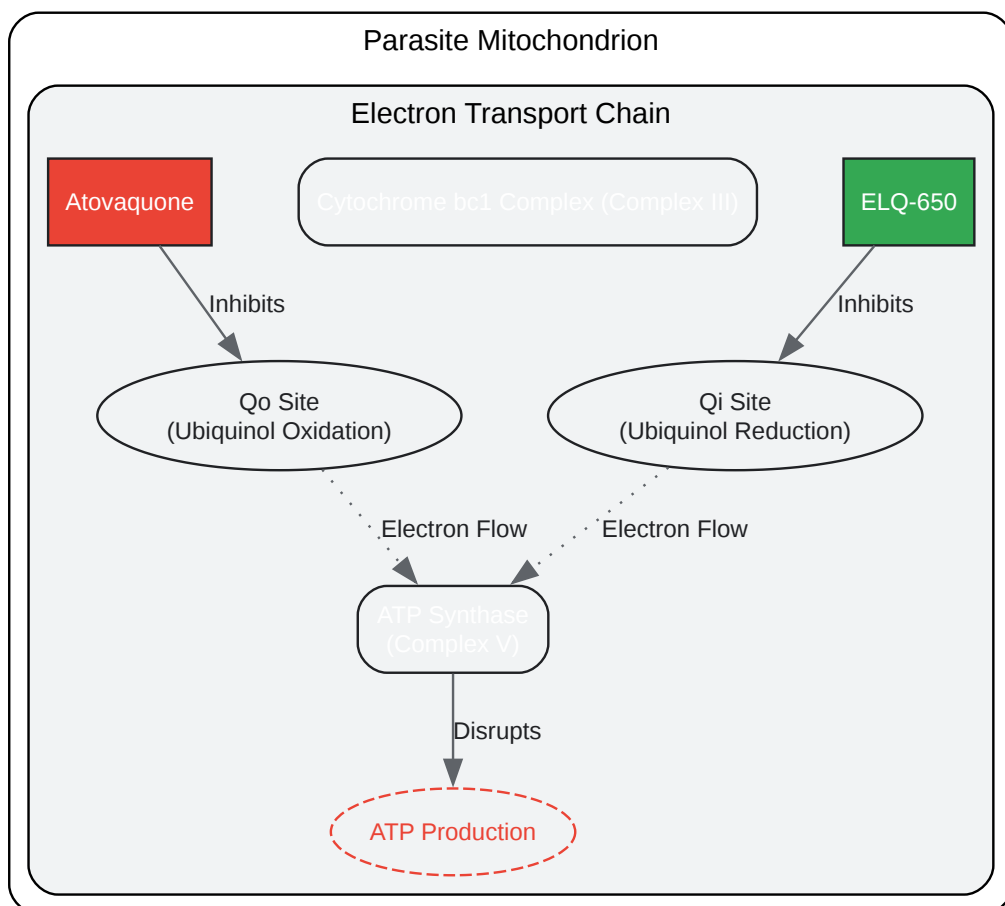
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These application notes provide a summary of the experimental data and protocols for **ELQ-650**, an endochin-like quinolone (ELQ) with potent activity against various protozoan parasites. The primary focus of the available data is on its efficacy against *Babesia* species, the causative agents of babesiosis.

Mechanism of Action

ELQ-650 targets the mitochondrial electron transport chain of parasites by inhibiting the cytochrome bc1 complex. Specifically, it is believed to act as a Qi site inhibitor, targeting the ubiquinol-reduction site of this complex. This mechanism disrupts the parasite's ability to generate ATP, leading to its death. This mode of action is similar to other 3-biaryl-ELQ compounds. The combination of ELQs with atovaquone, which targets the Qo (ubiquinol-oxidation) site, has demonstrated strong antibabesial efficacy.

ELQ-650 Mechanism of Action

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Caption: **ELQ-650** inhibits the Qi site of the cytochrome bc1 complex.

In Vitro Efficacy

ELQ-650 and its prodrug, ELQ-672, have demonstrated potent in vitro activity against *Babesia duncani*. The 50% inhibitory concentrations (IC₅₀) were determined after 62 hours of incubation.

Compound	Target Organism	IC50 (nM)
ELQ-650	Babesia duncani	22 ± 4.9
ELQ-672 (prodrug)	Babesia duncani	57 ± 18

In Vitro Drug Efficacy Assay Protocol

This protocol outlines the methodology used to determine the in vitro efficacy of **ELQ-650** against *B. duncani*.

Objective: To determine the 50% inhibitory concentration (IC50) of **ELQ-650** against the intra-erythrocytic development cycle of *B. duncani*.

Materials:

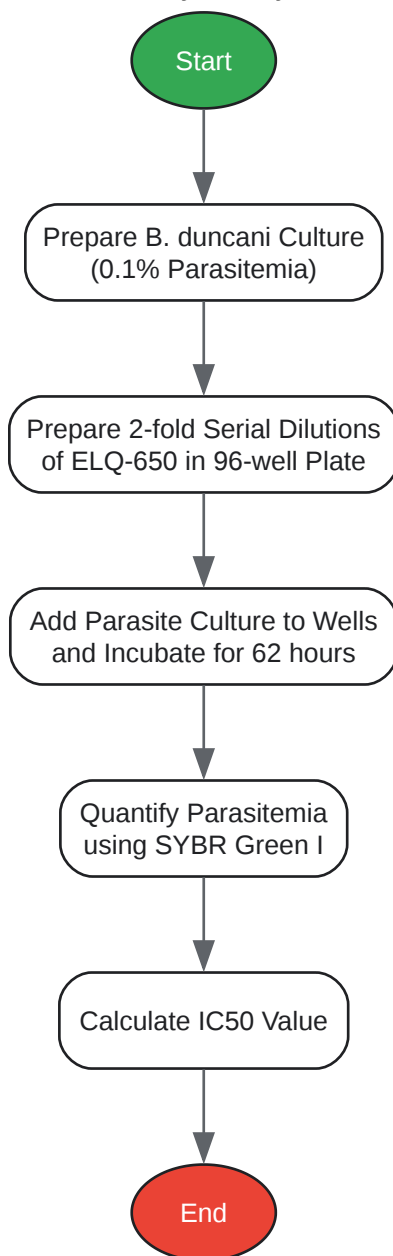
- *B. duncani* in vitro culture
- Human erythrocytes
- 96-well plates
- **ELQ-650** (and its prodrug ELQ-672)
- SYBR Green I dye
- Culture medium

Procedure:

- Initiate an in vitro parasite culture of *B. duncani* with 0.1% parasitemia.
- Prepare 2-fold serial dilutions of **ELQ-650** in a 96-well plate.
- Add the parasite culture to the wells containing the serially diluted compound.
- Incubate the plate for 62 hours, allowing for three generations of parasite development.
- Following incubation, quantify the parasitemia using the SYBR Green I method.

- Calculate the IC₅₀ value based on the dose-response curve.

In Vitro Efficacy Assay Workflow



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Caption: Workflow for determining the in vitro efficacy of **ELQ-650**.

In Vivo Efficacy

The prodrugs of **ELQ-650** and a related compound, ELQ-596, were assessed for their in vivo efficacy in a lethal *B. duncani* infection mouse model using the C3H genetic background. These mice typically have a 100% mortality rate following intravenous injection of *B. duncani*-infected red blood cells. While specific data for **ELQ-650**'s prodrug was not detailed, the study highlighted the high efficacy of ELQ-598 (prodrug of ELQ-596) as an orally administered monotherapy at 10 mg/kg, which achieved radical cure.

Safety Profile

ELQ-650 and its prodrug have been evaluated for safety in four human cell lines: HeLa, HepG2, HEK, and HCT116. The studies indicated favorable safety profiles with therapeutic index (TI) values greater than 300.

In Vivo Lethal Infection Model Protocol

This protocol describes the experimental setup for evaluating the in vivo efficacy of ELQ compounds in a lethal *B. duncani* infection model.

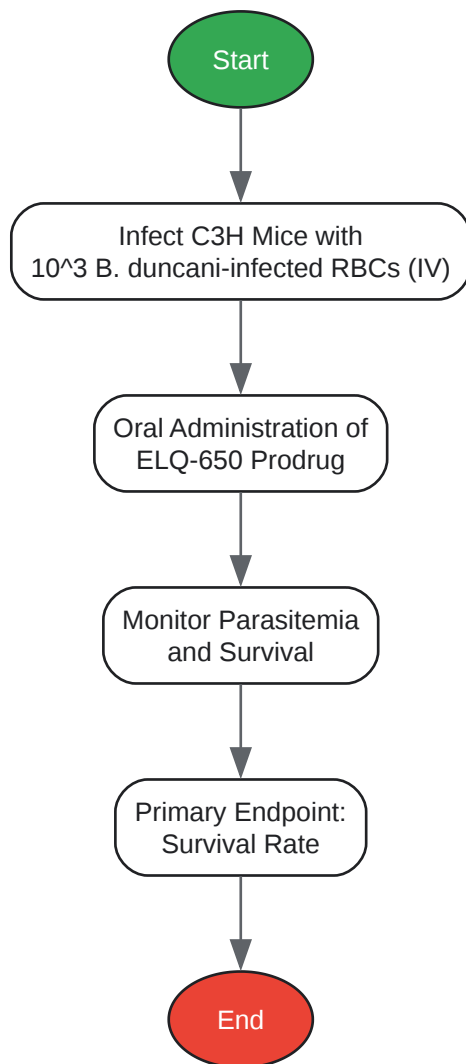
Objective: To assess the in vivo efficacy of **ELQ-650**'s prodrug in a lethal *B. duncani* mouse model.

Animal Model: C3H mice (highly susceptible to *B. duncani* WA-1 isolate).

Procedure:

- Infect C3H mice with 10^3 *B. duncani*-infected red blood cells via intravenous injection.
- Administer the prodrug of **ELQ-650** orally at the desired dosage and schedule.
- Monitor the mice for parasitemia and survival.
- A control group should receive a vehicle control.
- The primary endpoint is the survival rate of the treated mice compared to the control group.

In Vivo Lethal Infection Model Workflow



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Caption: Workflow for the in vivo lethal infection model.

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